Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester

Description

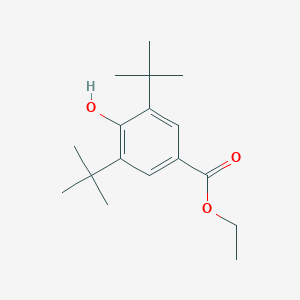

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester (CAS: Not explicitly provided; structurally related to methyl ester CAS 2511-22-0 ), is a phenolic ester derivative characterized by a benzoic acid backbone substituted with two tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and an ethyl ester moiety. This compound belongs to a class of hindered phenolic antioxidants, widely studied for their stability and functional applications in polymers, pharmaceuticals, and natural products. Its molecular formula is inferred as C₁₇H₂₆O₃ (extending the methyl ester’s C₁₆H₂₄O₃ by one ethylene unit), with a molecular weight of approximately 278.39 g/mol.

Its synthesis likely involves esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with ethanol, analogous to methods used for similar esters .

Properties

IUPAC Name |

ethyl 3,5-ditert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-8-20-15(19)11-9-12(16(2,3)4)14(18)13(10-11)17(5,6)7/h9-10,18H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGYFGHQFAXLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061823 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-64-0 | |

| Record name | Ethyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester (commonly known as BHT or butylated hydroxytoluene ) is a compound that has garnered attention for its biological activity. This compound is primarily recognized for its antioxidant properties and its applications in various industries, including food preservation and cosmetics. This article explores the biological activities associated with BHT, supported by relevant data tables and research findings.

- Molecular Formula: C17H26O3

- Molecular Weight: 278.3865 g/mol

- CAS Number: 1620-64-0

- IUPAC Name: this compound

Antioxidant Activity

BHT is widely studied for its antioxidant properties. It functions by preventing oxidative damage to cells and tissues, which can lead to various diseases, including cancer and cardiovascular diseases.

BHT acts by scavenging free radicals and inhibiting lipid peroxidation. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Research Findings

A study published in the Journal of Agricultural and Food Chemistry demonstrated that BHT significantly reduces oxidative stress markers in animal models. The study reported a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating effective antioxidant activity .

Antimicrobial Activity

BHT exhibits antimicrobial properties against a variety of pathogens.

Efficacy Against Bacteria and Fungi

Research indicates that BHT has inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that BHT can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Case Studies

| Study | Organism | Concentration | Effect |

|---|---|---|---|

| 1 | S. aureus | 100 µg/mL | Growth inhibition |

| 2 | E. coli | 100 µg/mL | Growth inhibition |

| 3 | Candida albicans | 200 µg/mL | Reduced viability |

Safety and Regulatory Status

BHT is generally recognized as safe (GRAS) by the FDA when used in food products at specified concentrations. However, concerns regarding potential toxicity have been raised in some studies.

Toxicity Studies

Some animal studies have indicated that high doses of BHT may lead to liver damage and carcinogenic effects; however, these effects are typically observed at doses much higher than those used in food preservation . Regulatory agencies continue to evaluate its safety profile.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are widely used in pharmaceuticals due to their antioxidant properties. Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate is particularly noted for its role as a stabilizer in formulations.

Case Study: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that benzoic acid derivatives exhibit significant antioxidant activity, which can enhance the stability of pharmaceutical formulations by preventing oxidative degradation of active ingredients .

Cosmetic Industry

In cosmetics, this compound serves as an effective preservative and stabilizer. Its ability to inhibit microbial growth makes it suitable for use in creams, lotions, and other personal care products.

Data Table: Cosmetic Applications

| Product Type | Function | Example Usage |

|---|---|---|

| Creams | Preservative | Moisturizers |

| Lotions | Stabilizer | Sunscreens |

| Makeup Products | Antioxidant | Foundations |

Food Preservation

Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate is utilized as a food preservative due to its ability to inhibit spoilage caused by oxidation. Its application is particularly relevant in fatty foods where it helps maintain flavor and color.

Case Study: Food Stability

Research indicates that the inclusion of this compound in food products significantly extends shelf life by preventing rancidity. A comparative study showed that foods treated with this ester retained their quality longer than those without it .

Polymer Manufacturing

In polymer chemistry, benzoic acid derivatives are employed as stabilizers to enhance the thermal stability of polymers during processing. This application is crucial for materials exposed to high temperatures.

Data Table: Polymer Applications

| Polymer Type | Application | Benefit |

|---|---|---|

| Polyethylene | Thermal Stabilizer | Improved processing stability |

| Polyvinyl Chloride | UV Stabilizer | Enhanced durability |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Increases with ester chain length (methyl < ethyl < octadecyl), affecting solubility and applications. The octadecyl ester’s long alkyl chain enhances compatibility with hydrophobic matrices like plastics .

- Volatility : Methyl ester is more volatile than ethyl or octadecyl esters, influencing its use in volatile formulations .

- Thermal Stability : All analogs exhibit high thermal stability due to steric hindrance from tert-butyl groups, critical for polymer stabilization .

Antioxidant Activity

- Methyl ester : Documented as a natural antioxidant in fungal extracts and synthetic polymer stabilizers .

- Octadecyl ester : Used in polymer compositions to prevent oxidative degradation and identified in medicinal mushrooms as a bioactive compound .

- Ethyl ester: Likely shares antioxidant mechanisms (radical scavenging via phenolic -OH) but lacks direct studies; inferred from structural similarity .

Industrial and Natural Occurrence

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying this compound in environmental or biological samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is a standard method for detection, as demonstrated in bioremediation studies where the compound was identified at a retention time of 18.47 min (Table 2, Entry 17) . For quantification in polymer matrices, high-performance liquid chromatography (HPLC) with UV detection at 280 nm is preferred due to the compound’s phenolic absorption profile. Sample preparation should include Soxhlet extraction using hexane:acetone (3:1) to isolate the compound from complex mixtures .

Basic Question: What synthetic routes are documented for this compound?

Answer:

The compound is typically synthesized via esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with ethanol in the presence of catalytic sulfuric acid. A modified protocol using tmp₂Mg·2LiCl for sterically hindered ester formation (as seen in analogous tert-butyl ester syntheses) may improve yield by reducing side reactions . Reaction monitoring via thin-layer chromatography (TLC) with iodine staining is recommended to track progress.

Advanced Question: How do the tert-butyl substituents influence the compound’s antioxidant efficacy in polymer stabilization?

Answer:

The tert-butyl groups provide steric hindrance, protecting the phenolic -OH group from oxidative degradation. This enhances thermal stability, as evidenced by its use in high-density polyethylene (HDPE) at 0.5% concentration to inhibit chain scission during processing . Mechanistic studies suggest that the bulky substituents slow hydrogen abstraction by peroxyl radicals, extending induction periods in oxidation kinetics assays .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., adipogenic vs. non-toxic profiles)?

Answer:

Conflicting data, such as adipogenic activity observed in HDPE extracts versus its regulatory approval in food packaging , may arise from matrix effects or degradation byproducts. Researchers should:

- Compare bioactivity of the pure compound versus leachates using in vitro assays (e.g., 3T3-L1 adipocyte differentiation).

- Analyze degradation products via LC-QTOF-MS, as the compound may hydrolyze to 3,5-di-tert-butyl-4-hydroxybenzoic acid under physiological conditions .

- Control for endocrine-disrupting contaminants (e.g., phthalates) during extraction .

Advanced Question: What are the implications of its inclusion in regulatory watchlists (e.g., Canadian CMP3) for material science research?

Answer:

Its classification under Canada’s Chemical Management Plan (CMP3) necessitates rigorous lifecycle analysis in applications like automotive plastics or packaging. Researchers should:

- Evaluate leaching rates using migration cells (e.g., 10-day exposure at 40°C in 50% ethanol).

- Monitor for regulatory thresholds (e.g., SML of 6.0 mg/kg in coatings) .

- Substitute with structurally similar antioxidants (e.g., Irganox 1192) if compliance issues arise .

Basic Question: What spectroscopic characteristics aid in structural confirmation?

Answer:

Key spectral data include:

- FT-IR : Broad O-H stretch at 3200–3500 cm⁻¹ (phenolic -OH), ester C=O at 1725 cm⁻¹.

- ¹H NMR : Singlet for tert-butyl groups at δ 1.45 ppm (18H), aromatic protons at δ 7.05 ppm (2H, s), and ethyl ester protons at δ 4.35 (q, 2H) and 1.40 ppm (t, 3H) .

- MS : Molecular ion peak at m/z 350.2 (C₁₉H₃₀O₃) with fragmentation at m/z 219 (loss of -OCH₂CH₃) .

Advanced Question: How does the compound interact with microbial communities during bioremediation?

Answer:

In post-methanated sludge, the compound’s persistence (detected at 18.47 min retention time) correlates with reduced microbial diversity, likely due to toxicity from phenolic byproducts . Enrichment cultures with Pseudomonas spp. show partial degradation via oxidative cleavage of the ester bond, monitored via GC-MS metabolite profiling. Anaerobic degradation pathways remain uncharacterized and warrant further study.

Basic Question: What are its primary applications in material science?

Answer:

The compound serves as:

- A stabilizer in polypropylene (PP) and polyethylene (PE) at ≤0.5% to prevent thermal oxidation .

- A synergist in combination with phosphite antioxidants (e.g., Irgafos 168) to enhance UV resistance in automotive polymers .

Advanced Question: What computational methods predict its environmental fate and toxicity?

Answer:

Quantitative structure-activity relationship (QSAR) models using EPI Suite estimate:

- Bioconcentration Factor (BCF) : 230 L/kg, indicating moderate bioaccumulation.

- Persistence : Half-life >60 days in water, necessitating biodegradation studies under OECD 301B guidelines .

Density functional theory (DFT) calculations of HOMO-LUMO gaps (5.2 eV) predict radical scavenging efficiency, aligning with experimental antioxidant data .

Advanced Question: How does its degradation in food packaging materials impact safety assessments?

Answer:

Under thermal stress (≥120°C), the compound degrades to 3,5-di-tert-butyl-4-hydroxybenzoic acid, which exhibits higher migration rates into fatty food simulants . Researchers should:

- Use accelerated aging protocols (e.g., 70°C/14 days) to simulate long-term storage.

- Quantify degradation products via UPLC-MS/MS with a detection limit of 0.01 mg/kg.

- Cross-reference with toxicological thresholds (e.g., EFSA’s ADI for benzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.